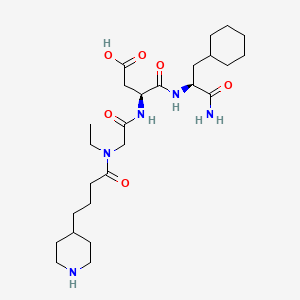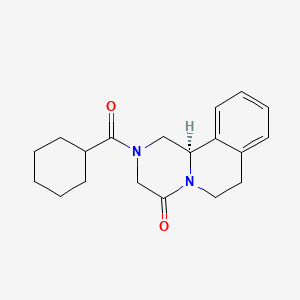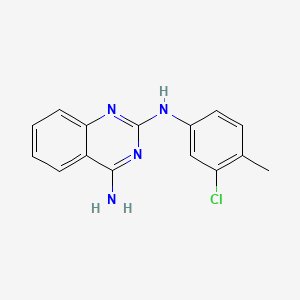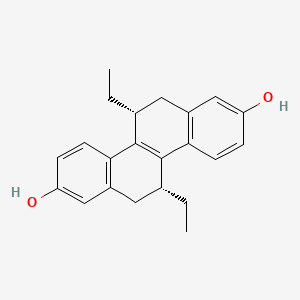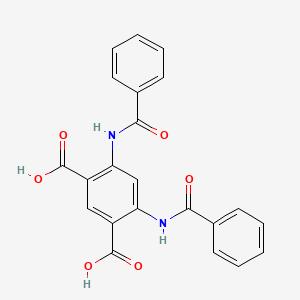
NS3763
Overview
Description
Mechanism of Action
Target of Action
NS3763, also known as 5-Carboxy-2,4-dibenzamidobenzoic acid or 4,6-dibenzamidobenzene-1,3-dicarboxylic acid, is a selective and noncompetitive antagonist of the GLUK5 receptor . The GLUK5 receptor is a subtype of kainate receptors (KARs), which are a class of ionotropic glutamate receptors widely distributed in the brain .
Mode of Action
This compound interacts with its target, the GLUK5 receptor, by inhibiting the domoate-induced increase in intracellular calcium mediated through the GLUK5 subtype . This interaction results in the modulation of the receptor’s activity, thereby influencing the downstream effects of the receptor’s activation .
Biochemical Pathways
The GLUK5 receptor, targeted by this compound, is involved in synaptic transmission and synaptic plasticity . The inhibition of this receptor by this compound can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GLUK5 receptor activity. In hippocampal slices, this compound was found to act exclusively on homomeric glutamate receptor subunit 5 (GluR5), influencing the receptor’s function . .
Biochemical Analysis
Biochemical Properties
NS3763 plays a significant role in biochemical reactions by selectively inhibiting the GLUK5 subtype of kainate receptors . In functional assays using human embryonic kidney (HEK)293 cells expressing homomeric GLUK5 or GLUK6 receptors, this compound demonstrated selectivity for inhibiting domoate-induced increases in intracellular calcium mediated through the GLUK5 subtype (IC50 = 1.6 μM) compared to the GLUK6 subtype (IC50 > 30 μM) . This inhibition occurs in a noncompetitive manner, meaning that this compound binds to a site distinct from the agonist binding site, thereby preventing receptor activation without directly competing with the agonist .
Cellular Effects
This compound influences various cellular processes by modulating kainate receptor activity. In HEK293 cells, this compound selectively inhibits l-glutamate- and domoate-evoked currents through GLUK5 receptors . This selective inhibition reduces the excitatory effects of glutamate, which can help mitigate excessive neuronal activity associated with conditions like epilepsy . Additionally, this compound does not significantly inhibit α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) or N-methyl-D-aspartate (NMDA)-induced currents in cultured mouse cortical neurons at concentrations up to 30 μM .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive antagonism of GLUK5 receptors . By binding to a site distinct from the agonist binding site, this compound prevents the activation of GLUK5 receptors by glutamate and domoate . This inhibition reduces the influx of calcium ions into the cell, thereby modulating intracellular signaling pathways and reducing excitotoxicity . This compound’s selectivity for GLUK5 receptors over other kainate receptor subtypes, such as GLUK6, further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its inhibitory effects on GLUK5 receptors in vitro, with minimal degradation over time . Long-term studies in cultured neurons have demonstrated that this compound can effectively reduce excitatory currents without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits GLUK5 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in normal cellular function and signaling pathways . It is crucial to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate kainate receptor activity. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters, such as glutamate . By inhibiting GLUK5 receptors, this compound can alter metabolic flux and influence the levels of metabolites involved in excitatory neurotransmission .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s selective inhibition of GLUK5 receptors suggests that it may be preferentially localized to regions of the brain with high kainate receptor expression . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, the GLUK5 receptors . These receptors are predominantly located in the synaptic membranes of neurons, where they play a crucial role in modulating synaptic transmission and plasticity . This compound’s ability to selectively inhibit GLUK5 receptors suggests that it may be localized to synaptic regions with high receptor density .
Chemical Reactions Analysis
NS3763 primarily undergoes noncompetitive antagonism reactions with the GLUK5 receptor. It selectively inhibits l-glutamate- and domoate-evoked currents through GLUK5 receptors in human embryonic kidney HEK293 cells . The compound does not significantly inhibit α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid- or N-methyl-D-aspartate-induced currents in cultured mouse cortical neurons at 30 µM .
Scientific Research Applications
NS3763 is extensively used in scientific research to study the role of kainate receptors in synaptic physiology and plasticity. It has been utilized in various in vitro assays to investigate the selective inhibition of GLUK5 receptors .
Comparison with Similar Compounds
NS3763 is unique in its high selectivity for the GLUK5 receptor subtype. Similar compounds include LY382884, which also acts on homomeric GLUK5 receptors but has a broader range of activity, including antagonism of heteromeric combinations containing GLUK5 subunits . Other related compounds include NS1209 and GYKI53655, which target different subtypes of glutamate receptors .
Properties
IUPAC Name |
4,6-dibenzamidobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(13-7-3-1-4-8-13)23-17-12-18(16(22(29)30)11-15(17)21(27)28)24-20(26)14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYZUDTQPLDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)C(=O)O)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402343 | |
| Record name | NS3763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70553-45-6 | |
| Record name | NS-3763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS3763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxy-2,4-dibenzamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NS-3763 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4HH3BUP3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


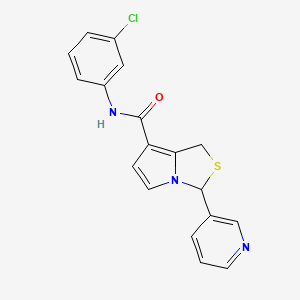
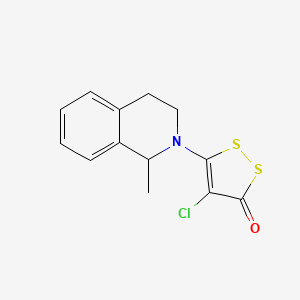
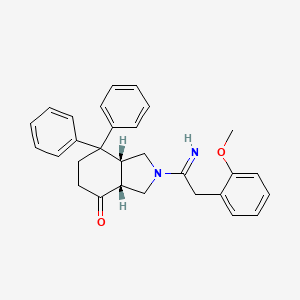
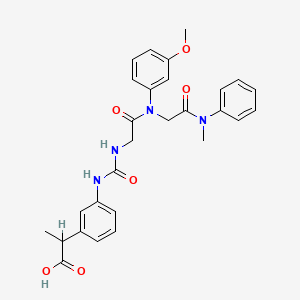
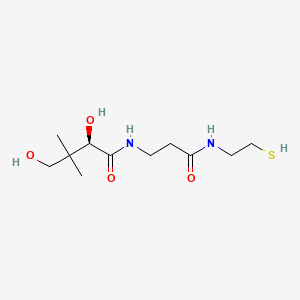
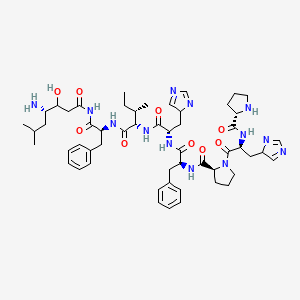
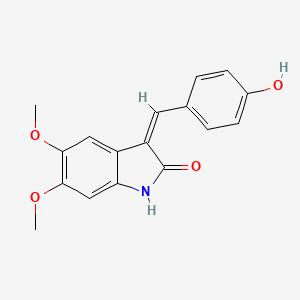
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![(2R,4S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]-[(2S)-2-[(3-amino-2-oxo-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-5-methyl-3-oxo-2-propan-2-ylhexanoic acid](/img/structure/B1680028.png)
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
